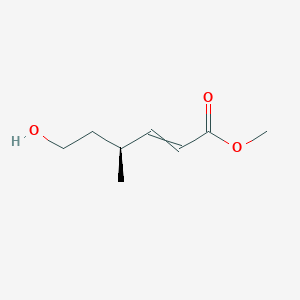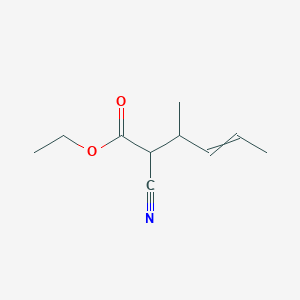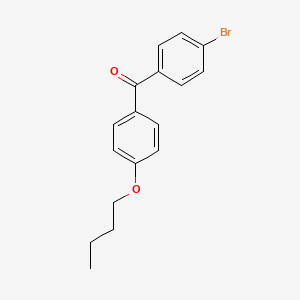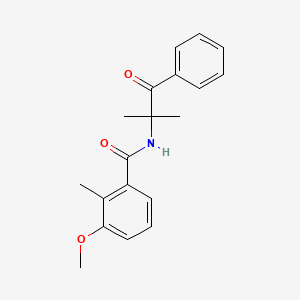![molecular formula C9H11NO2 B14223826 (2S)-2-[Hydroxy(phenyl)amino]propanal CAS No. 827624-09-9](/img/structure/B14223826.png)
(2S)-2-[Hydroxy(phenyl)amino]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[Hydroxy(phenyl)amino]propanal is an organic compound characterized by the presence of a hydroxy group, a phenyl group, and an amino group attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[Hydroxy(phenyl)amino]propanal can be achieved through several methods. One common approach involves the reaction of a phenylhydroxylamine with an appropriate aldehyde under controlled conditions. The reaction typically requires a catalyst and may be conducted in an organic solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[Hydroxy(phenyl)amino]propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2S)-2-[Hydroxy(phenyl)amino]propanal has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-[Hydroxy(phenyl)amino]propanal exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydroxybenzoic acids: Compounds like gallic acid and protocatechuic acid share structural similarities with (2S)-2-[Hydroxy(phenyl)amino]propanal.
Hydroxycinnamic acids: Caffeic acid and ferulic acid are also structurally related.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets.
Properties
CAS No. |
827624-09-9 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2S)-2-(N-hydroxyanilino)propanal |
InChI |
InChI=1S/C9H11NO2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-8,12H,1H3/t8-/m0/s1 |
InChI Key |
BHQQRQHNIMOCPY-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C=O)N(C1=CC=CC=C1)O |
Canonical SMILES |
CC(C=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol](/img/structure/B14223752.png)

![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)
![3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14223783.png)


![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)

![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
